molecular formula C18H21N5O B12249378 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine

Cat. No.: B12249378
M. Wt: 323.4 g/mol
InChI Key: QVQDSJLNOMPMDK-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a pyrimidine ring linked to a methoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation to introduce the dimethyl groups.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be formed via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the Rings: The final step involves coupling the pyrazole and pyrimidine rings through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks the electrophilic carbon of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where the dimethyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising scaffold for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound shares the pyrazole ring but differs in the presence of a benzoic acid group instead of the pyrimidine ring.

    3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: This compound features two pyrazole rings linked to a tetrazine ring, differing significantly in structure and reactivity.

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine is unique due to its combination of a pyrazole and pyrimidine ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine

InChI

InChI=1S/C18H21N5O/c1-13-9-14(2)23(22-13)18-11-17(20-12-21-18)19-8-7-15-5-4-6-16(10-15)24-3/h4-6,9-12H,7-8H2,1-3H3,(H,19,20,21)

InChI Key

QVQDSJLNOMPMDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCC3=CC(=CC=C3)OC)C

Origin of Product

United States

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